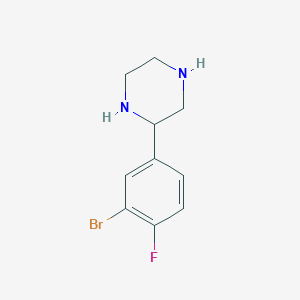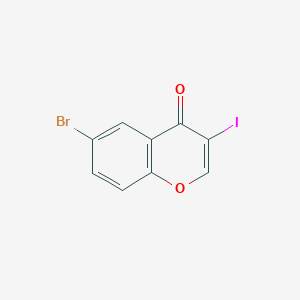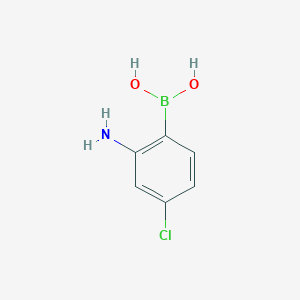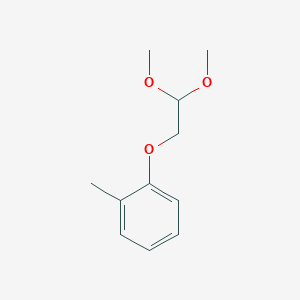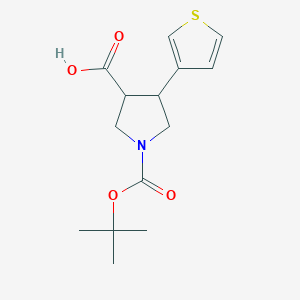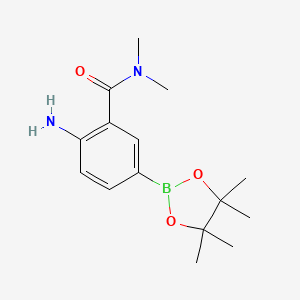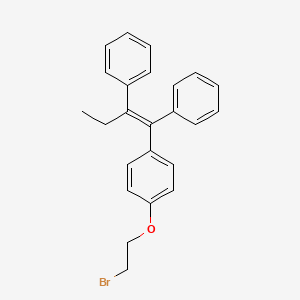
(1-(4-(2-Bromoethoxy)phenyl)but-1-ene-1,2-diyl)dibenzene
Vue d'ensemble
Description
“(1-(4-(2-Bromoethoxy)phenyl)but-1-ene-1,2-diyl)dibenzene” is a chemical compound with the CAS Number: 101665-52-5. It has a molecular weight of 407.35 . The IUPAC name for this compound is (E)- (1- (4- (2-bromoethoxy)phenyl)but-1-ene-1,2-diyl)dibenzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H23BrO/c1-2-23 (19-9-5-3-6-10-19)24 (20-11-7-4-8-12-20)21-13-15-22 (16-14-21)26-18-17-25/h3-16H,2,17-18H2,1H3/b24-23+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 407.35 . Unfortunately, other properties such as melting point, boiling point, and density were not found in the web search results.Applications De Recherche Scientifique
Chemical Research and Diyl Formation
The use of diyl compounds in chemical research is significant, as illustrated in the synthesis of hydrocarbons capable of diyl formation. This process involves transforming dicarboxylic esters into corresponding glycols, leading to the formation of diyl compounds like (1-(4-(2-Bromoethoxy)phenyl)but-1-ene-1,2-diyl)dibenzene. Such compounds are investigated for their ring strain effects and the weakening of the C-C linkage due to the accumulation of phenyl groups (Wittig, 1980).
Large Scale Stereoselective Synthesis
The compound is also significant in the large-scale stereoselective synthesis of certain key intermediates. This involves processes like carbometalation, bromination, and Miyaura−Suzuki coupling, demonstrating the compound’s role in the synthesis of more complex molecules (Cann et al., 2010).
Catalyzed Synthesis Under Solvent-Free Conditions
KHSO4-catalyzed synthesis under neat conditions shows the green chemistry application of this compound. This method is notable for its economic and environmentally friendly aspects, providing a solvent-free approach to synthesizing similar compounds (Joshi, Suresh, & Adimurthy, 2013).
Photolysis and Reaction Studies
Studies in photolysis and the reaction of similar halides in alcoholic solvents have shown the potential for various pathways in the synthesis and transformation of such compounds. This research provides insights into the ionic or radical pathways involved in the formation and transformation of related compounds (Bhalerao, Nanjundiah, Sonawane, & Nair, 1986).
Synthesis of Monomers with Liquid Crystalline Behavior
Another area of application is in the synthesis of monomers containing para-methoxyazobenzene, indicating the role of similar compounds in the development of materials with specific thermal and optical properties, such as liquid crystalline behavior (Wang et al., 2000).
Propriétés
IUPAC Name |
1-(2-bromoethoxy)-4-[(E)-1,2-diphenylbut-1-enyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18H2,1H3/b24-23+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESDRMKQMZBTML-WCWDXBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCBr)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCBr)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-(2-Bromoethoxy)phenyl)but-1-ene-1,2-diyl)dibenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






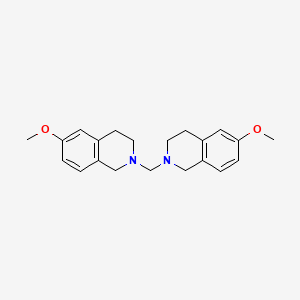
![4-Bromo-7-methylbenzo[d]thiazol-2-amine](/img/structure/B3033193.png)
